![molecular formula C20H23N5O4 B2582898 benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate CAS No. 2034224-81-0](/img/structure/B2582898.png)
benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate
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Overview
Description
The compound is a carbamate derivative, with a pyrrolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Pyrrolopyrimidines are known to have various biological activities and are important in medicinal chemistry .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The pyrrolo[3,4-d]pyrimidine core is a bicyclic structure with nitrogen atoms . The morpholino group is a common substituent in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drugs .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate group and the pyrrolopyrimidine core . The carbamate group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability would need to be determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that compounds similar to benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate can be synthesized and have potential antimicrobial activities. For example, studies have demonstrated the synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones showing significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Attia et al., 2013).
Antitumor and Anticancer Potential
Compounds with structures incorporating elements similar to those in this compound have been explored for their antitumor and anticancer capabilities. Research involving the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has demonstrated potent antitumor and antibacterial activities, highlighting the therapeutic potential of such compounds in cancer treatment (Hafez et al., 2017).
Antinociceptive Activity
Investigations into benzimidazolone derivatives, structurally related to this compound, have shown that they possess antinociceptive activities. This suggests potential applications in the development of pain management therapies, offering a foundation for further research into their mechanism of action and effectiveness (Nacak et al., 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds may interact with their targets, such as kinases, and inhibit their activity .
Biochemical Pathways
Related compounds have been shown to affect kinase-related pathways .
Result of Action
Related compounds have shown to inhibit the growth of certain cells .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
benzyl N-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c26-18(11-22-20(27)29-14-15-4-2-1-3-5-15)25-12-16-10-21-19(23-17(16)13-25)24-6-8-28-9-7-24/h1-5,10H,6-9,11-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPJTRYJFISAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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